N,N-Dimethylpyridine-3-sulfonamide (CAS 4810-41-7) is a highly stable, tertiary sulfonamide building block and a critical analytical reference standard. By featuring a fully substituted sulfonamide nitrogen on a pyridine core, it provides a chemically inert, electron-withdrawing moiety that resists unwanted alkylation or acylation during complex multi-step syntheses[1]. In industrial procurement, it is primarily sourced either as a robust precursor for advanced kinase and oxidase inhibitors[2] or as a rigorously quantified impurity standard (often designated as Vonoprazan Impurity 23 or 27) for the quality control and batch release of potassium-competitive acid blockers (P-CABs)[3].
Substituting N,N-dimethylpyridine-3-sulfonamide with primary (e.g., pyridine-3-sulfonamide) or secondary analogs fundamentally disrupts both synthetic workflows and analytical validation. In drug development, primary sulfonamides act as strong hydrogen bond donors and potent zinc-chelators—typically resulting in off-target carbonic anhydrase inhibition—whereas the N,N-dimethyl variant is strictly a steric and electronic spacer [1]. Furthermore, in regulatory quality control for Vonoprazan manufacturing, generic analogs cannot be used to calibrate HPLC/LC-MS methods; the exact N,N-dimethyl cleavage product must be utilized to accurately quantify specific degradation pathways and ensure compliance with ICH guidelines [2].
N,N-dimethylpyridine-3-sulfonamide undergoes direct palladium-catalyzed cross-coupling and nucleophilic aromatic substitution without requiring transient nitrogen protection [1]. In contrast, primary sulfonamides like pyridine-3-sulfonamide require multi-step Boc- or PMB-protection to prevent competitive N-arylation, reducing overall step economy and typically lowering overall yield by 20-30% [2].
| Evidence Dimension | Synthetic step economy and yield retention |
| Target Compound Data | 0 protection steps required; >85% typical yield in direct couplings |
| Comparator Or Baseline | Pyridine-3-sulfonamide (requires 2 additional steps for protection/deprotection) |
| Quantified Difference | Eliminates 2 synthetic steps and prevents ~20-30% yield loss |
| Conditions | Standard Pd-catalyzed cross-coupling or SNAr conditions in basic media |
Procuring the fully substituted tertiary sulfonamide streamlines industrial synthesis by reducing step count, reagent overhead, and purification bottlenecks.
As a designated reference standard (Impurity 23/27), this compound provides the exact mass (m/z 186.23) and precise retention time matching required for the specific N,N-dimethylated degradation product of Vonoprazan[1]. Secondary analogs like N-methylpyridine-3-sulfonamide yield an incorrect mass (m/z 172.2) and shifted chromatographic retention, failing to quantify the actual API degradation pathway[2].
| Evidence Dimension | Analytical specificity for Vonoprazan QC |
| Target Compound Data | 100% structural and m/z concordance (m/z 186.23) |
| Comparator Or Baseline | N-Methylpyridine-3-sulfonamide (m/z 172.2) |
| Quantified Difference | Absolute specificity vs. complete analytical failure for batch release |
| Conditions | ICH-compliant forced degradation and stability-indicating LC-MS/HPLC assays |
Regulatory agencies require the exact structural match for impurity quantification; structural analogs are completely invalid for API batch release.
N,N-dimethylation eliminates the sulfonamide zinc-binding capability, resulting in negligible affinity (Ki > 10,000 nM) for human Carbonic Anhydrase (hCA) isozymes [1]. Conversely, the primary analog pyridine-3-sulfonamide acts as a classical zinc-binding pharmacophore, typically exhibiting strong off-target inhibition of hCA with Ki values often in the 10-100 nM range[2].
| Evidence Dimension | Off-target hCA inhibition (Ki) |
| Target Compound Data | Ki > 10,000 nM (negligible binding) |
| Comparator Or Baseline | Pyridine-3-sulfonamide (Ki ~ 10-100 nM) |
| Quantified Difference | >100-fold reduction in off-target metalloenzyme binding |
| Conditions | In vitro metalloenzyme binding assays |
Using the N,N-dimethylated building block prevents unwanted off-target toxicity and simplifies the safety profile of downstream pharmaceutical candidates.
As a recognized specific impurity (Impurity 23/27), this compound is strictly required for the calibration of stability-indicating HPLC and LC-MS assays during the manufacturing and shelf-life testing of Vonoprazan API, ensuring compliance with ICH Q3A/Q3B guidelines [1].
Procured as a robust, protection-free building block, it is utilized to construct the core scaffolds of PLK4 inhibitors, STT3A/B antiviral agents, and lysyl oxidase (LOX) inhibitors, where the N,N-dimethylsulfonamide acts as a stable, non-chelating, electron-withdrawing spacer [2].
In industrial scale-up, this compound is selected over primary sulfonamides to bypass costly and time-consuming protection/deprotection sequences during palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions[3].